1-(2-bromophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 2-bromophenyl substituent at position 1 and a 1-(propan-2-yl)-substituted benzodiazole moiety at position 4 of the pyrrolidinone ring. Its structural complexity arises from the integration of a brominated aromatic system and a benzodiazole group, which are linked via a pyrrolidinone scaffold. The presence of the bromine atom (electron-withdrawing) and the isopropyl group (steric bulk) likely influences its electronic and steric properties, impacting reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
1-(2-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVHKAYDMPSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(5-Chloro-2-Hydroxyphenyl)-4-(Oxadiazole/Triazole)-Substituted Pyrrolidin-2-ones
- Key Differences :
- Substituents : Replaces the 2-bromophenyl group with a 5-chloro-2-hydroxyphenyl ring and substitutes the benzodiazole with oxadiazole or triazole moieties.
- Bioactivity : Demonstrates 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays due to the hydroxyl group and heterocyclic systems enhancing electron donation .
- Physicochemical Properties : The hydroxyl group improves aqueous solubility compared to the brominated analogue, but reduces lipophilicity.
1-(4-Butylphenyl)-4-[1-(2-Oxo-2-Piperidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one
- Key Differences: Substituents: Features a 4-butylphenyl group (lipophilic) and a piperidinylethyl-linked benzimidazole. Synthetic Accessibility: The piperidinylethyl linker introduces synthetic complexity compared to the direct propan-2-yl substitution in the target compound.
Benzimidazole/Benzodiazole Derivatives with Varied Cores
Bilastine (Antihistamine Drug)
- Structure: Contains a 1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl group attached to a piperidine ring, linked to a phenylpropanoic acid moiety .
- Functional Comparison: Target Specificity: Bilastine acts as a histamine H1-receptor antagonist, while the bromophenyl-pyrrolidinone compound’s pharmacological target is undefined but structurally suggests kinase or protease modulation. Solubility: Bilastine’s ethoxyethyl and carboxylic acid groups enhance water solubility, unlike the bromophenyl analogue’s hydrophobic profile.
Brorphine (Opioid Analogue)
- Structure : 1-[1-(4-Bromophenyl)ethyl]piperidin-4-yl-benzimidazol-2-one .
- Key Contrasts: Bioactivity: Brorphine targets μ-opioid receptors, highlighting how minor structural changes (e.g., piperidine vs. pyrrolidinone cores) drastically alter target specificity. Substituent Effects: The 4-bromophenyl group in brorphine vs. 2-bromophenyl in the target compound affects receptor binding geometry.
Kinase Inhibitors with Heterocyclic Motifs
Encorafenib (BRAF Inhibitor)
- Structure : Includes a 1-(propan-2-yl)-1H-pyrazol-4-yl group linked to a pyrimidine ring, with chlorinated and sulfonamide substituents .
- Comparison :
- Heterocycle Role : Both compounds use nitrogen-rich heterocycles (benzodiazole vs. pyrazole) for target binding, but encorafenib’s sulfonamide group enhances kinase selectivity.
- Lipophilicity : The propan-2-yl group in both compounds contributes to membrane permeability, but encorafenib’s larger structure (MW 540 vs. ~430 for the target compound) may limit bioavailability.
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